Reaction Rate and Selectivity in Formamidine/Amidine Synthesis
In a study evaluating sulfonyl chlorides for the synthesis of formamidines and amidines, Pyridine-2-sulfonyl Chloride demonstrated superior performance compared to other sulfonyl chlorides, including p-toluenesulfonyl chloride, methylsulfonyl chloride, and 8-quinolinesulfonyl chloride [1]. The target compound facilitated reactions that typically finished within 10 minutes at room temperature, achieving yields of 80-95% for most cases [1]. Critically, it was noted for its superior reaction rate and selectivity in forming formamidine or amidine products over sulfonyl amide byproducts, a differentiation not quantified for the other sulfonyl chlorides in the same context [1].
| Evidence Dimension | Reaction rate and yield in formamidine/amidine synthesis |
|---|---|
| Target Compound Data | Reactions finish within 10 min at room temperature; Yields: 80-95% |
| Comparator Or Baseline | Other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methylsulfonyl chloride) |
| Quantified Difference | Stands out in both reaction rate and selectivity; specific comparative values not provided |
| Conditions | Amide and 2-pyridinesulfonyl chloride synthon system with primary amines or α-aminoamides |
Why This Matters
This evidence supports the selection of Pyridine-2-sulfonyl Chloride for high-throughput or time-sensitive synthetic protocols where maximizing yield and minimizing byproduct formation are critical for downstream efficiency.
- [1] Cai, L., Han, Y., Ren, S., et al. Dication C(R1)–N(R2)2 Synthons and their use in the Synthesis of Formamidines, Amidines, and α-Aminonitriles. Tetrahedron, 2000, 56(42), 8253-8262. View Source
